
6,6-Dimethylhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylhept-2-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a heptane backbone with two methyl groups attached to the sixth carbon and a double bond between the second and third carbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dimethylhept-2-ene can be synthesized through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 6-methyl-5-hepten-2-one, with reagents like ethyl chloroacetate. The intermediate glycidate is then saponified and decarboxylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding 6,6-dimethylheptane.
Substitution: Halogenation can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 6,6-Dimethylheptane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
6,6-Dimethylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylhept-2-ene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. These intermediates can then react with nucleophiles to form the final products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylhept-2-ene: Similar structure but with methyl groups at different positions.
4,5-Dimethylhept-2-ene: Another isomer with methyl groups at the fourth and fifth positions.
6,6-Dimethylhept-3-ene: Double bond located between the third and fourth carbons.
Uniqueness
6,6-Dimethylhept-2-ene is unique due to the specific positioning of its methyl groups and double bond, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable in various synthetic applications and research studies.
Propriétés
Numéro CAS |
87970-30-7 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
6,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
ILKWPIGRORBSEZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
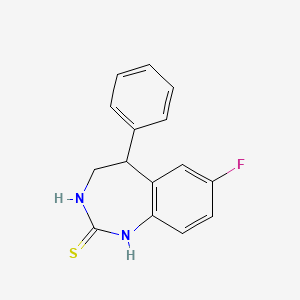
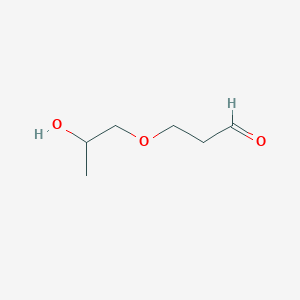
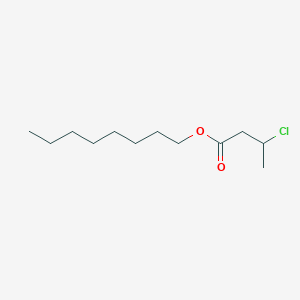

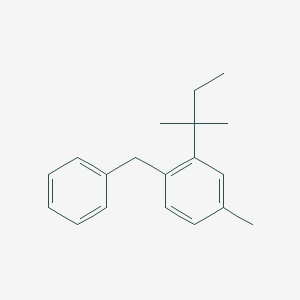

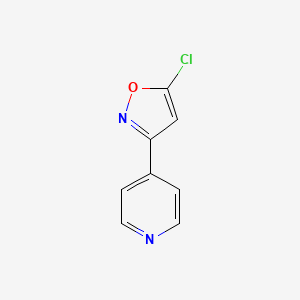
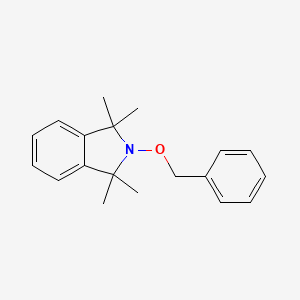
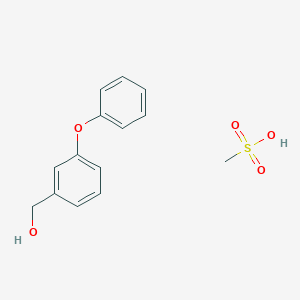

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
